4,4'-(Oxalylbisimino)bis(benzoic acid methyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Oxalylbisimino)bis(benzoic acid methyl) ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two benzoic acid methyl ester groups linked by an oxalylbisimino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Oxalylbisimino)bis(benzoic acid methyl) ester typically involves the reaction of benzoic acid methyl ester with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
Step 1: Benzoic acid methyl ester is reacted with oxalyl chloride to form an intermediate.
Step 2: The intermediate is then treated with a base to form the final product, 4,4’-(Oxalylbisimino)bis(benzoic acid methyl) ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Oxalylbisimino)bis(benzoic acid methyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxalyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoic acid methyl esters.
Scientific Research Applications
4,4’-(Oxalylbisimino)bis(benzoic acid methyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-(Oxalylbisimino)bis(benzoic acid methyl) ester involves its interaction with various molecular targets. The oxalylbisimino moiety can form stable complexes with metal ions, which can influence enzymatic activity and protein function. Additionally, the ester groups can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Oxalylbisimino)bis(benzoic acid ethyl) ester: Similar structure but with ethyl ester groups.
4,4’-(Oxalylbisimino)bis(benzoic acid propyl) ester: Similar structure but with propyl ester groups.
Uniqueness
4,4’-(Oxalylbisimino)bis(benzoic acid methyl) ester is unique due to its specific ester groups and the oxalylbisimino linkage, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 4-[[2-(4-methoxycarbonylanilino)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-25-17(23)11-3-7-13(8-4-11)19-15(21)16(22)20-14-9-5-12(6-10-14)18(24)26-2/h3-10H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKWKSJKGCZWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.